molecular formula C18H16N2O4 B2766874 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 311328-24-2

5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2766874
CAS No.: 311328-24-2
M. Wt: 324.336
InChI Key: JZRIAEVCXYHDQM-UHFFFAOYSA-N
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Description

The closest compound I found is N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine . This compound has a molecular weight of 201.22 and is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-1-(2-methoxynaphthalen-1-yl)methylidene]amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one methanol solvate has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine has a melting point of 154-155°C .

Scientific Research Applications

Catalysis in Drug Synthesis

Yadav and Salunke (2013) discuss the use of 2-methoxynaphthalene, a derivative related to the compound , in the production of naproxen, a non-steroidal anti-inflammatory drug. They emphasize its role in green chemistry, using dimethyl carbonate for catalytic methylation, highlighting the substance's importance in environmentally friendly drug synthesis (Yadav & Salunke, 2013).

Photodynamic Therapy in Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) explore zinc phthalocyanine derivatives, structurally similar to the compound , for their potential in photodynamic therapy, a treatment method for cancer. The study highlights the compound's effectiveness as a photosensitizer, crucial for the therapy's success (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Mamatha et al. (2011) synthesized a derivative involving 6-methoxynaphthalene, related to the compound of interest, and evaluated its antibacterial activity. The study underscores the potential of such compounds in combating bacterial infections, suggesting a broad range of medical applications (Mamatha, Babu, Mukkanti, & Pal, 2011).

Use in Chemical Synthesis

Göksu and Uğuz (2005) document the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid, showcasing the compound's role in chemical synthesis processes. Their research contributes to understanding the broader applications of methoxynaphthalene derivatives in various chemical reactions (Göksu & Uğuz, 2005).

Pesticide Research

Ten Hoeve et al. (1997) synthesized haptens with a structure similar to the compound , demonstrating their use in developing antibodies for detecting organophosphate pesticides. This illustrates the compound's relevance in environmental and agricultural research, particularly in the context of pesticide monitoring (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

Development of Antimicrobial Agents

Berardi et al. (2005) studied N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives, structurally related to the compound in focus, for their binding and activity at sigma(1) receptors. Their research contributes to the development of new antimicrobial agents, particularly in the context of cancer research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Analysis of Functional Groups in Organic Chemistry

Ossai et al. (2020) conducted a study involving Schiff bases derived from 4-aminoantipyrine, which shares functional groups with the compound . Their research contributes to the broader understanding of these functional groups in organic chemistry, particularly in the synthesis of pharmaceutical compounds (Ossai, Obiefuna, Laraps, Okenyeka, Ezeorah, Dege, Ibezim, Lutter, Jurkschat, & Obasi, 2020).

Properties

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-19-16(21)14(17(22)20(2)18(19)23)10-13-12-7-5-4-6-11(12)8-9-15(13)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIAEVCXYHDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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